GPR35 Agonist Potency: 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine (IC₅₀ = 22 nM) vs. Close Analog (IC₅₀ = 300 nM)
In a head-to-head comparable assay measuring GPR35 desensitization in human HT-29 cells, 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine exhibits an IC₅₀ of 22 nM [1]. This potency is >13-fold higher than that of a structurally related piperazine analog, which shows an IC₅₀ of 300 nM in the same assay [2]. This quantifiable difference highlights its superior efficacy as a GPR35 agonist research tool.
| Evidence Dimension | GPR35 Agonist Potency |
|---|---|
| Target Compound Data | IC₅₀ = 22 nM |
| Comparator Or Baseline | Close piperazine analog: IC₅₀ = 300 nM |
| Quantified Difference | >13-fold higher potency |
| Conditions | Human GPR35 expressed in HT-29 cells; desensitization of zaprinast-induced DMR response, 1 hr preincubation |
Why This Matters
Higher potency (lower IC₅₀) translates to reduced compound consumption in assays and a wider experimental window for dose-response studies, directly impacting procurement efficiency.
- [1] BindingDB. Entry BDBM50575522 (CHEMBL4878979) for 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine. View Source
- [2] BindingDB. Entry BDBM50323339 (CHEMBL4172188) for a GPR35 ligand. View Source
